

structure elucidation of 1-Chloro-2-(1-phenylvinyl)benzene

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Compound of Interest

Compound Name: 1-Chloro-2-(1-phenylvinyl)benzene

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An In-depth Technical Guide to the Structure Elucidation of **1-Chloro-2-(1-phenylvinyl)benzene**

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical research and development, underpinning everything from reaction mechanism studies to the regulatory approval of new chemical entities. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of **1-Chloro-2-(1-phenylvinyl)benzene**. Moving beyond a simple recitation of techniques, we explore the strategic rationale behind the experimental workflow, integrating synthetic chemistry with advanced spectroscopic analysis. We detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, where data from orthogonal techniques are cross-correlated to build an unassailable structural proof. This document is intended for researchers and professionals who require a practical and intellectually rigorous framework for molecular characterization.

Strategic Approach: Synthesis as the First Hypothesis

Before any analytical characterization can begin, a hypothetical structure is required. This hypothesis is most reliably derived from the intended synthetic route. The choice of synthesis

not only produces the target compound but also informs us about potential byproducts and isomeric impurities, which is critical for interpreting subsequent analytical data. For the synthesis of a 1,1-disubstituted alkene like **1-Chloro-2-(1-phenylvinyl)benzene**, the Wittig reaction is a classic and highly effective method.^{[1][2]}

The Wittig reaction's power lies in its unambiguous formation of a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with a ketone or aldehyde.^{[1][2][3]} In this case, the retrosynthetic analysis points to reacting 2-chlorobenzophenone with methyltriphenylphosphonium bromide.

Proposed Synthesis: The Wittig Olefination

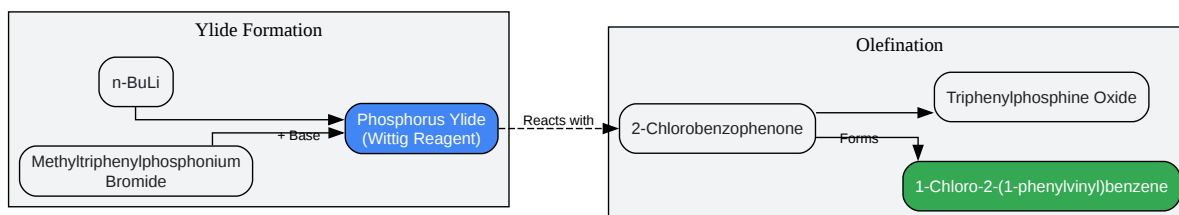
The reaction proceeds in two main stages: the formation of the phosphorus ylide, followed by its reaction with the ketone.^{[1][4]}

Protocol 1: Synthesis of **1-Chloro-2-(1-phenylvinyl)benzene**

- Ylide Generation:
 - Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
 - Cool the suspension to 0°C in an ice bath.
 - Add n-butyllithium (n-BuLi) (1.2 eq., 1.6 M solution in hexanes) dropwise with vigorous stirring.
 - Allow the mixture to warm to room temperature and stir for 30-60 minutes. The formation of the bright orange-red ylide indicates a successful reaction.
- Wittig Reaction:
 - Dissolve 2-chlorobenzophenone (1.0 eq.) in anhydrous THF.
 - Slowly add the ketone solution to the ylide suspension at 0°C.
 - Remove the ice bath and allow the reaction to stir at room temperature overnight. The disappearance of the ylide's color is a visual indicator of reaction progress.

- Work-up and Purification:
 - Quench the reaction by adding saturated aqueous ammonium chloride (NH_4Cl).
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
 - Concentrate the solution under reduced pressure.
 - Purify the resulting crude product via silica gel column chromatography to yield pure **1-Chloro-2-(1-phenylvinyl)benzene**.

This synthetic pathway provides a strong basis for our structural hypothesis, which we will now rigorously test and confirm.

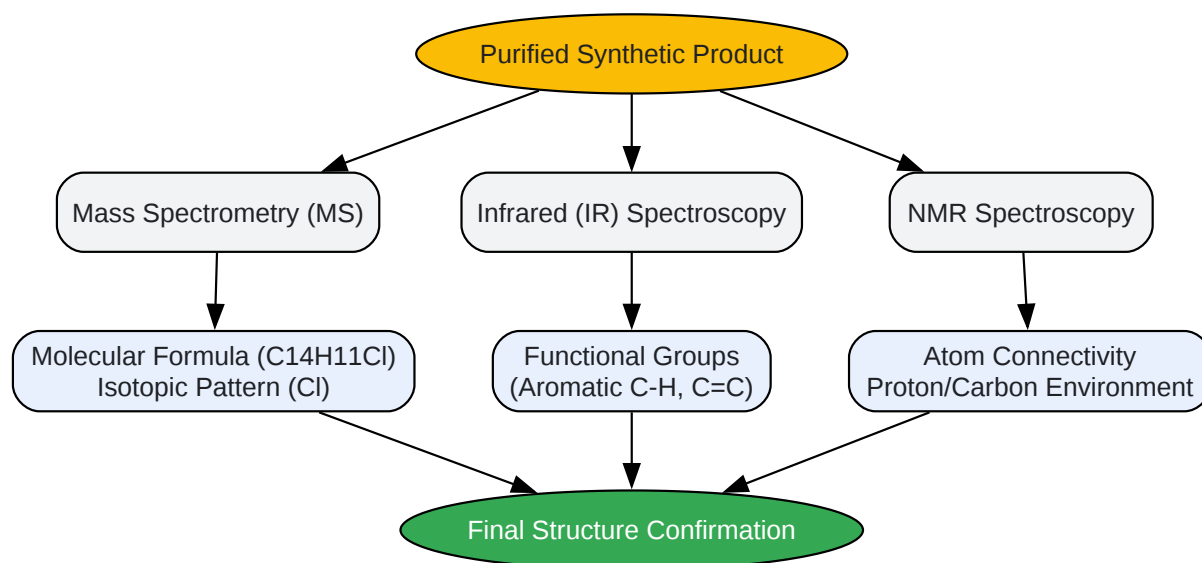


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Figure 1: Workflow for the Wittig synthesis of the target compound.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Structure elucidation is a process of deduction, where each piece of analytical data provides a clue to the molecular puzzle.^{[5][6][7]} Our strategy is to use a combination of techniques to determine the molecular formula, identify functional groups, and finally, map the precise atomic connectivity.^[8]



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Figure 2: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Furthermore, the presence of chlorine, with its characteristic isotopic distribution ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$), provides a clear signature in the mass spectrum.

Protocol 2: HRMS Data Acquisition (ESI-TOF)

- **Sample Preparation:** Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

- Analysis: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode. The protonated molecule $[M+H]^+$ will be observed.
- Data Interpretation:
 - Determine the monoisotopic mass of the $[M+H]^+$ ion with high precision (at least four decimal places).
 - Use the instrument's software to generate possible elemental formulas that match the observed mass.
 - Crucially, verify the presence of a signal at $[M+H+2]^+$ with approximately one-third the intensity of the $[M+H]^+$ peak. This confirms the presence of a single chlorine atom.

Table 1: Expected High-Resolution Mass Spectrometry Data

Parameter	Expected Value	Interpretation
Molecular Formula	$C_{14}H_{11}Cl$	
Exact Mass [M]	214.0549	Calculated for $C_{14}H_{11}^{35}Cl$
Observed Ion $[M+H]^+$	215.0627	Confirms molecular weight.
Observed Ion $[M+H+2]^+$	217.0598	Confirms presence of one chlorine atom.
Isotopic Ratio	~3:1	Characteristic signature of chlorine.

This HRMS data provides the molecular formula $C_{14}H_{11}Cl$, which is consistent with our proposed structure and serves as the foundation for further analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.^[7] For **1-Chloro-2-(1-phenylvinyl)benzene**, we expect to see

characteristic absorptions for aromatic C-H bonds, C=C bonds of the aromatic rings, and the C=C bond of the vinyl group.

Protocol 3: IR Spectrum Acquisition (ATR)

- **Sample Preparation:** Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- **Data Interpretation:** Identify key absorption bands and assign them to specific functional groups.

Table 2: Expected Infrared Absorption Bands

Frequency (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic & Vinylic C-H stretch
1625-1600	Medium	C=C stretch (vinyl group)
1590, 1480, 1440	Medium-Strong	C=C stretches (aromatic rings)
910-890	Strong	=CH ₂ out-of-plane bend (gem-disubstituted alkene)
800-690	Strong	C-H out-of-plane bends (aromatic substitution)
~750	Strong	C-Cl stretch

The IR spectrum confirms the presence of an alkene and aromatic rings, consistent with the proposed structure. The strong band around 900 cm^{-1} is particularly diagnostic for the =CH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of atoms (specifically ^1H and ^{13}C).^[8] A full suite of NMR experiments will allow us to unambiguously piece together the entire molecular skeleton.

Protocol 4: NMR Sample Preparation and Data Acquisition

- Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Experiments: Acquire the following spectra:
 - ^1H NMR
 - $^{13}\text{C}\{^1\text{H}\}$ NMR (proton-decoupled)
 - DEPT-135 (to differentiate CH/CH_3 from CH_2)
 - 2D COSY (^1H - ^1H Correlation Spectroscopy)
 - 2D HSQC (Heteronuclear Single Quantum Coherence)
 - 2D HMBC (Heteronuclear Multiple Bond Correlation)

2.3.1. ^1H and ^{13}C NMR Data Interpretation

The ^1H NMR spectrum will show the number of different proton environments and their neighboring protons through splitting patterns (J-coupling). The ^{13}C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ^1H and ^{13}C NMR Data (400 MHz, CDCl_3)

Atom Label	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	Multiplicity	J (Hz)	Integration
Vinyl Group					
C1'	~142.0	-	-	-	-
C2'	~118.0	5.35 / 5.85	d / d	1.0 / 1.0	1H / 1H
Phenyl Ring					
C1"	~139.0	-	-	-	-
C2"/6"	~128.5	7.25-7.40	m	-	2H
C3"/5"	~128.0	7.25-7.40	m	-	2H
C4"	~127.5	7.25-7.40	m	-	1H
Chlorophenyl Ring					
C1	~140.0	-	-	-	-
C2	~133.0	-	-	-	-
C3	~130.0	~7.50	m	-	1H
C4	~129.5	~7.20	m	-	1H
C5	~127.0	~7.20	m	-	1H
C6	~131.0	~7.30	m	-	1H

Note: The two vinyl protons (on C2') are diastereotopic and appear as distinct signals, often as narrow doublets due to geminal coupling.

2.3.2. 2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR builds the final structure.

- COSY: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We would expect to see correlations between the adjacent protons on the aromatic rings.

- HSQC: This directly links each proton to the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons in Table 3.
- HMBC: This is the key to mapping the full skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Figure 3: Key HMBC correlations confirming the connectivity around the vinyl group.

Key HMBC Correlations for Structural Confirmation:

- Vinyl Protons to Quaternary Carbons: The protons on C2' (~5.35/5.85 ppm) will show a correlation to the quaternary carbon C1 (~140.0 ppm) of the chlorophenyl ring and the quaternary carbon C1'' (~139.0 ppm) of the phenyl ring. This is the single most important piece of evidence, as it unequivocally links the three core fragments of the molecule.
- Aromatic Protons to Vinyl Carbon: The proton on C6 of the chlorophenyl ring (~7.30 ppm) will show a correlation to the quaternary vinyl carbon C1' (~142.0 ppm). Similarly, the protons on C2''/C6'' of the phenyl ring will also correlate to C1'.

Final Structure Validation

The process of structure elucidation concludes when all collected data converge to support a single, unambiguous structure.

- MS Data: Confirmed the elemental formula $C_{14}H_{11}Cl$.
- IR Data: Confirmed the presence of aromatic and vinyl functional groups.
- NMR Data:
 - The number of signals in the 1H and ^{13}C spectra matches the proposed structure.
 - The chemical shifts and integration values are consistent with the electronic environments of the different rings and the vinyl group.
 - COSY, HSQC, and most importantly, HMBC experiments have definitively established the atom-to-atom connectivity, linking the 2-chlorophenyl group and the phenyl group to the same vinyl carbon (C1').

This comprehensive and self-validating dataset provides incontrovertible proof for the structure of **1-Chloro-2-(1-phenylvinyl)benzene**.

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